(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
Description
The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide features a benzo[d]thiazole core substituted with an allyl group at position 3, a sulfamoyl (-SO₂NH₂) group at position 6, and a methylsulfonyl (-SO₂CH₃) benzamide moiety at position 2. Its (Z)-stereochemistry stabilizes the imine linkage, influencing molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
2-methylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S3/c1-3-10-21-14-9-8-12(29(19,25)26)11-15(14)27-18(21)20-17(22)13-6-4-5-7-16(13)28(2,23)24/h3-9,11H,1,10H2,2H3,(H2,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPXQCZYOIDVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which are structural components known for their pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Structural Characteristics
The molecular formula of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is , with a molecular weight of 419.5 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Provides stability and contributes to biological activity. |
| Allyl Group | Enhances reactivity and may influence bioavailability. |
| Sulfonamide Moiety | Known for antibacterial and antitumor properties. |
| Methylsulfonyl Group | Potentially increases lipophilicity and cellular uptake. |
Antibacterial Activity
Research indicates that compounds containing the benzothiazole core often exhibit significant antibacterial properties. A study evaluating various substituted benzothiazoles found that several derivatives demonstrated strong activity against both Gram-positive and Gram-negative bacteria . While specific data on (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is limited, the presence of the sulfonamide group suggests potential efficacy against bacterial strains.
Antitumor Activity
The sulfonamide group in this compound is associated with antitumor activity, as seen in other similar compounds. For instance, benzothiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Evaluation : A comparative study on benzothiazole derivatives highlighted that certain compounds exhibited notable antimicrobial activities, particularly against strains like Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL . This suggests that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide may possess similar properties.
- Inhibition of Acetylcholinesterase : Research on related thiazole compounds has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This indicates a potential application in cognitive decline therapies.
While specific studies detailing the mechanism of action for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide are scarce, insights can be drawn from related compounds. The mechanisms typically involve:
- Enzyme Inhibition : Many sulfonamide-containing compounds act by inhibiting key enzymes involved in bacterial growth or cancer cell proliferation.
- Cell Membrane Disruption : Some derivatives disrupt bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazole/Thiadiazole Cores
Key Observations :
- Electronic Effects: The sulfamoyl (-SO₂NH₂) and methylsulfonyl (-SO₂CH₃) groups in the target compound enhance electron-withdrawing properties compared to the dimethylamino acryloyl group in 4g/4h . This may improve binding to polar enzyme active sites.
- Biological Implications: I6’s hydroxystyryl and quinolinium groups suggest applications in photodynamic therapy, while the target compound’s sulfamoyl group aligns with sulfa-drug antimicrobial mechanisms .
Physicochemical Properties
- Solubility : The target compound’s sulfamoyl and methylsulfonyl groups likely improve aqueous solubility compared to 4g/4h, which lack strong polar substituents .
- Thermal Stability : 4g’s melting point (200°C) suggests higher crystallinity than the target compound, whose melting point is unreported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
